molecular formula C16H13NO6 B5560888 5-[(4-methoxybenzoyl)amino]isophthalic acid

5-[(4-methoxybenzoyl)amino]isophthalic acid

Cat. No. B5560888
M. Wt: 315.28 g/mol
InChI Key: OZTHOTKXNUHKEE-UHFFFAOYSA-N
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Description

5-[(4-methoxybenzoyl)amino]isophthalic acid is a compound of interest due to its structural features, including the isophthalic acid backbone and the 4-methoxybenzoyl group. These features suggest potential for various chemical reactions, physical properties, and applications in material science, catalysis, and possibly organic synthesis.

Synthesis Analysis

While specific synthesis routes for 5-[(4-methoxybenzoyl)amino]isophthalic acid are not detailed, similar compounds have been synthesized through multi-step processes involving methylation, bromination, ethylation, and oxidation reactions (Wang Yu, 2008). Such processes highlight the complexity and careful planning required to introduce specific functional groups at targeted positions on the aromatic ring.

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms and the presence of specific functional groups. For instance, studies have confirmed the chemical structure of related compounds through NMR and MS, providing insights into their molecular geometry and electronic structure which are critical for understanding reactivity and properties (J. Quiroga et al., 2008).

Chemical Reactions and Properties

The reactivity of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid can be influenced by the presence of amino and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution, condensation, and hydrogen bonding, which affect the compound's behavior in chemical syntheses and applications (K. Y. Yeong et al., 2018).

Physical Properties Analysis

The physical properties of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid, including melting point, solubility, and crystalline structure, are key for their practical application. These properties are influenced by molecular structure and intermolecular forces, such as hydrogen bonding, which can be studied through crystallography and thermal analysis (Mei-An Zhu et al., 2011).

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activities

Yang et al. (2011) isolated new phthalide derivatives from Pestalotiopsis photiniae, which displayed significant antifungal activities against plant pathogens. This suggests potential agricultural applications in managing plant diseases (Yang et al., 2011).

Detection of Hazardous Materials

Das and Mandal (2018) designed fluorescent organic probes for highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. The probes, differentiated by the number of amino groups, demonstrated the importance of amino groups for selective TNP detection, highlighting their application in environmental monitoring (Das & Mandal, 2018).

Proteasome Inhibition in Cancer Cells

Yan et al. (2015) synthesized compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups in 5-aminoisophthalic acid, among others. These compounds inhibited the proliferation of human liver cancer HepG2 cells, indicating potential therapeutic applications in cancer treatment (Yan et al., 2015).

properties

IUPAC Name

5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-23-13-4-2-9(3-5-13)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHOTKXNUHKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

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